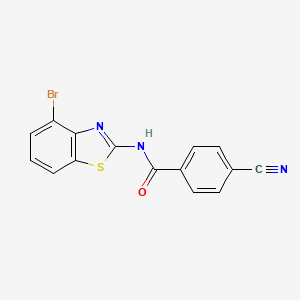

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 4 and an amide linkage at position 2 connecting to a 4-cyanobenzoyl group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation , ensuring accurate determination of molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNUDSWTXCGUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 4-bromo-1,3-benzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Substitution: Formation of N-(substituted)-4-cyanobenzamide derivatives.

Reduction: Formation of N-(4-bromo-1,3-benzothiazol-2-yl)-4-aminobenzamide.

Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly for its potential anticancer and antimicrobial properties.

Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

Material Science: Utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: Acts as a probe in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and cyano groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger or inhibit specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide include derivatives with modifications to the benzothiazole or benzamide substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Key Observations:

Solubility: Carboxylic acid derivatives (e.g., Example 1 ) exhibit higher aqueous solubility due to ionizable groups, whereas the cyano and methyl analogs rely on moderate polarity or lipophilicity.

Steric and Pharmacological Profiles : Bulkier substituents, as in Example 24 , may influence steric interactions in enzymatic binding pockets, a feature absent in the simpler benzamide derivatives.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using SHELX and hydrogen-bond analysis per Bernstein et al. reveal that the cyano group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing and stability. In contrast, the methyl group in the ChemBK analog participates only in weak van der Waals interactions, leading to differences in melting points and solubility. For instance:

- Cyano derivative: Predicted to form tighter crystal lattices due to directional H-bonds.

- Methyl derivative : Likely to exhibit lower melting points and higher organic solvent solubility.

Pharmacological Relevance

The cyano group’s polarity may enhance target engagement in hydrophilic environments, whereas methyl or adamantyl groups (Example 24 ) could improve membrane permeability.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

This compound belongs to the class of benzothiazole derivatives. The presence of the bromo and cyano groups enhances its reactivity and potential for various chemical transformations. The compound can be synthesized through the reaction of 4-bromo-1,3-benzothiazole with 4-cyanobenzoyl chloride in the presence of a base like triethylamine, typically in organic solvents such as dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating the function of these enzymes. Additionally, it may interact with cellular receptors to influence signaling pathways.

Biological Activities

Anticancer Properties: Research indicates that benzothiazole derivatives exhibit anticancer activity. This compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various pathogens. Its structure allows it to interact with microbial enzymes, potentially disrupting vital processes necessary for microbial survival.

Enzyme Inhibition: Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Inhibits cell growth | |

| Antimicrobial | Effective against bacteria and fungi | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Case Study: Antimicrobial Efficacy

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antimicrobial activity. The study suggested that the compound's mechanism involves disruption of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.